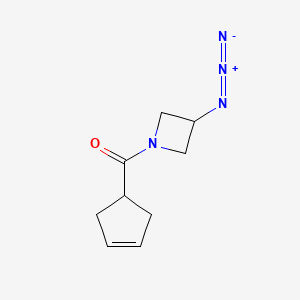
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a biochemical compound . It is available for purchase from various biochemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C(=O)N1CCC(CC1)CCF)N and the InChI string InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 . Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H16N2O, and its molecular weight is 156.23 . Further physical and chemical properties are not specified in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Labeling
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one has been used in the synthesis of neuroleptic agents for metabolic studies. For instance, a neuroleptic agent was synthesized using a multi-step process involving Mannich reaction, Grignard reaction, and several other transformations. This compound was aimed for use in metabolic studies and is a testament to the compound's utility in complex organic synthesis and labeling (Nakatsuka, Kawahara, & Yoshitake, 1981).
Pharmacological Profile Enhancement
The compound has been instrumental in enhancing the pharmacological profile of ligands targeting specific receptors. For instance, modifications involving the introduction of fluorine into 3-(3-(piperidin-1-yl)propyl)indole ligands have led to compounds with high affinity and selectivity for 5-HT1D receptors. These modifications also positively influenced oral absorption and bioavailability, highlighting the compound's role in improving pharmacokinetic properties (van Niel et al., 1999).
Cancer Treatment
In cancer research, derivatives of this compound have shown promise. An Aurora kinase inhibitor with a similar structure has been suggested to be useful in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006). This points towards its potential in developing novel therapeutic agents targeting specific pathways involved in cancer progression.
G Protein-Coupled Receptor Agonists
Furthermore, compounds structurally related to this compound have been found to act as potent G protein-coupled receptor agonists, showing potential in probing the pharmacological potential of such agonists (Sakairi et al., 2012).
Propiedades
IUPAC Name |
2-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQEGJROFAJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















